(S)-2-Amino-2-mesitylethanol
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Overview
Description
(S)-2-Amino-2-mesitylethanol is an organic compound characterized by the presence of an amino group and a mesityl group attached to an ethanol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (S)-2-Amino-2-mesitylethanol typically involves the reaction of mesityl oxide with ammonia, followed by reduction. The reaction conditions often include the use of a suitable solvent, such as ethanol or methanol, and a reducing agent like sodium borohydride or lithium aluminum hydride. The reaction is usually carried out under controlled temperature and pressure to ensure the desired stereochemistry is achieved.
Industrial Production Methods: In an industrial setting, the production of this compound may involve more scalable methods, such as catalytic hydrogenation. This process can be optimized for large-scale production by using catalysts like palladium on carbon and operating under high-pressure hydrogen gas. The choice of catalyst and reaction conditions can significantly influence the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: (S)-2-Amino-2-mesitylethanol undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced further to form secondary or tertiary amines.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or esters.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are frequently used.
Substitution: Reagents such as thionyl chloride or phosphorus tribromide can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield imines or nitriles, while reduction can produce secondary or tertiary amines.
Scientific Research Applications
(S)-2-Amino-2-mesitylethanol has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound can serve as a precursor for the synthesis of biologically active molecules, including pharmaceuticals.
Industry: this compound is used in the production of specialty chemicals and as an intermediate in various industrial processes.
Mechanism of Action
The mechanism by which (S)-2-Amino-2-mesitylethanol exerts its effects involves interactions with specific molecular targets. The amino group can form hydrogen bonds with various biological molecules, influencing their structure and function. Additionally, the mesityl group can interact with hydrophobic regions of proteins, affecting their activity and stability. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
®-2-Amino-2-mesitylethanol: The enantiomer of (S)-2-Amino-2-mesitylethanol, with similar chemical properties but different biological activities.
2-Amino-2-phenylethanol: A structurally similar compound with a phenyl group instead of a mesityl group.
2-Amino-2-methylpropanol: Another similar compound with a methyl group in place of the mesityl group.
Uniqueness: this compound is unique due to the presence of the mesityl group, which imparts distinct steric and electronic properties. This uniqueness makes it particularly valuable in applications requiring specific chiral and steric characteristics.
Properties
Molecular Formula |
C11H17NO |
---|---|
Molecular Weight |
179.26 g/mol |
IUPAC Name |
(2S)-2-amino-2-(2,4,6-trimethylphenyl)ethanol |
InChI |
InChI=1S/C11H17NO/c1-7-4-8(2)11(9(3)5-7)10(12)6-13/h4-5,10,13H,6,12H2,1-3H3/t10-/m1/s1 |
InChI Key |
OUGDZOJXPDNULU-SNVBAGLBSA-N |
Isomeric SMILES |
CC1=CC(=C(C(=C1)C)[C@@H](CO)N)C |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)C(CO)N)C |
Origin of Product |
United States |
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